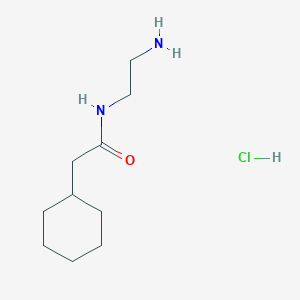

N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride

描述

N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It is known to be a monomer for polymerization reactions . It may be used to synthesize polymers for nucleic acid complexation and polyplex formation .

Biochemical Pathways

It is known to be involved in the synthesis of polymers for nucleic acid complexation and polyplex formation , which suggests it may influence pathways related to nucleic acid metabolism and gene expression.

Result of Action

As a monomer for polymerization reactions, it may contribute to the formation of polymers that can complex with nucleic acids

生物活性

N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H20N2O

- Molecular Weight : Approximately 184.28 g/mol

- Appearance : White crystalline solid, soluble in water

The compound features an amine and acetamide functional group, which are critical for its biological interactions. Its structural characteristics suggest potential activity as a cholinesterase inhibitor , which is pivotal in neurotransmission processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Cholinesterase Inhibition :

- Compounds with similar structures have been shown to inhibit cholinesterases, suggesting that N-(2-aminoethyl)-2-cyclohexylacetamide may also possess this capability. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.

- Kinase Inhibition :

- Anticancer Properties :

Table 1: Summary of Biological Activities

Case Study 1: Cholinesterase Inhibition

A study conducted on related amides demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting that N-(2-aminoethyl)-2-cyclohexylacetamide may follow similar pathways. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine.

Case Study 2: Cancer Treatment

In vitro studies have shown that this compound can reduce cell viability in breast cancer cell lines by inducing apoptosis through kinase pathway modulation. These findings indicate its potential as a therapeutic agent against resistant neoplasms .

Synthesis Methods

The synthesis of this compound typically involves:

-

Starting Materials :

- Cyclohexylacetic acid

- Ethylenediamine

- Hydrochloric acid for salt formation

-

Procedure :

- React cyclohexylacetic acid with ethylenediamine under controlled temperature.

- Isolate the product through crystallization and purify using recrystallization techniques.

This method ensures high purity levels and yields suitable for biological applications.

科学研究应用

Pharmaceutical Applications

N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride has shown potential in several pharmaceutical contexts:

- Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit cholinesterases, suggesting that this compound may enhance neurotransmitter levels beneficial for conditions like Alzheimer's disease.

- Kinase Inhibition : Initial studies indicate that it may disrupt cellular processes in cancer cells, showing promise as an anticancer agent.

- Anticancer Activity : It has been observed to inhibit MRP1 (multidrug resistance protein 1), enhancing the efficacy of chemotherapy treatments against resistant neoplasms.

Polymer Science

The compound serves as a monomer for polymerization reactions, which can lead to the formation of polymers capable of complexing with nucleic acids. This property is particularly useful in the development of drug delivery systems and gene therapy applications.

Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Cholinesterase Inhibition | Enhances neurotransmitter levels | |

| Kinase Inhibition | Disrupts cellular processes in cancer cells | |

| Anticancer Activity | Inhibits MRP1, enhancing chemotherapy efficacy |

Case Study 1: Cholinesterase Inhibition

A study conducted on related amides demonstrated significant inhibition of acetylcholinesterase (AChE). The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which could be beneficial in treating neurodegenerative diseases.

Case Study 2: Cancer Treatment

In vitro studies have shown that this compound can reduce cell viability in breast cancer cell lines by inducing apoptosis through kinase pathway modulation. These findings indicate its potential as a therapeutic agent against resistant neoplasms.

属性

IUPAC Name |

N-(2-aminoethyl)-2-cyclohexylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c11-6-7-12-10(13)8-9-4-2-1-3-5-9;/h9H,1-8,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOFSZQGMFHHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。